

VAL-083 Demonstrates Efficacy in Temozolomide-Resistant Glioblastoma Xenografts, Bypassing Key Resistance Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **VAL-083**
Cat. No.: **B1682812**

[Get Quote](#)

DelMar Pharmaceuticals' **VAL-083** (dianhydrogalactitol), a first-in-class DNA-targeting agent, shows significant preclinical efficacy in both temozolomide (TMZ)-sensitive and, notably, TMZ-resistant glioblastoma (GBM) xenograft models. These findings position **VAL-083** as a promising therapeutic alternative for a patient population with high unmet medical need, particularly those with tumors exhibiting MGMT-driven resistance to the current standard-of-care chemotherapy.

Glioblastoma is the most aggressive form of brain cancer, and resistance to temozolomide, the frontline chemotherapeutic agent, is a major clinical challenge. This resistance is often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). **VAL-083**, however, employs a distinct mechanism of action that circumvents this primary resistance pathway, offering a potential breakthrough for patients with MGMT-unmethylated tumors who typically derive limited benefit from temozolomide.

Efficacy in Preclinical Models

A pivotal preclinical study directly compared the efficacy of **VAL-083** in intracranial xenograft models of human glioblastoma using both a TMZ-sensitive cell line (U251, MGMT-negative) and a TMZ-resistant cell line (BT74, MGMT-positive). The results demonstrate that **VAL-083** significantly extends survival in both models, irrespective of their sensitivity to temozolomide.

In the TMZ-sensitive U251 model, treatment with **VAL-083** at 4 mg/kg resulted in a median survival of 72 days, a significant improvement over the 48-day median survival of the control group.[1][2] Even at a lower dose of 3 mg/kg, **VAL-083** extended median survival to 54 days.[1][2]

Crucially, in the TMZ-resistant BT74 xenograft model, **VAL-083** also demonstrated a significant survival benefit.[1][2] This is a key finding, as temozolomide is largely ineffective in tumors with high MGMT expression. While specific tumor growth inhibition data was not detailed in the available abstracts, another study in a separate MGMT-unmethylated, TMZ-resistant GBM model (T16) showed that tumors were significantly smaller in **VAL-083**-treated mice compared to control (-83%) and bevacizumab-treated (-75%) mice.[3]

Xenograft Model	MGMT Status	Temozolomide Sensitivity	Treatment Group	Median Survival (days)
U251	Negative	Sensitive	Control	48
VAL-083 (3 mg/kg)		54		
VAL-083 (4 mg/kg)		72		
BT74	Positive	Resistant	Control	Not specified
VAL-083		Significant survival benefit		

Distinct Mechanism of Action

VAL-083's ability to overcome temozolomide resistance stems from its unique mechanism of action. Unlike temozolomide, which primarily methylates the O6 position of guanine, **VAL-083** is a bi-functional alkylating agent that induces interstrand cross-links at the N7 position of guanine.[4][5] These cross-links lead to DNA double-strand breaks, which are not readily repaired by MGMT.[4][5] This fundamental difference in the type of DNA damage inflicted renders the primary resistance mechanism to temozolomide ineffective against **VAL-083**.

The DNA damage caused by **VAL-083** triggers a cellular response that involves the activation of the homologous recombination (HR) DNA repair pathway.^[4] This process is initiated by the sensing of DNA double-strand breaks, leading to the phosphorylation of key proteins such as ATM and the histone variant H2A.X, ultimately resulting in cell cycle arrest and apoptosis.^[4]

Experimental Protocols

The preclinical efficacy of **VAL-083** was evaluated in intracranial glioblastoma xenograft models. Key aspects of the experimental protocol are summarized below:

Cell Lines:

- Temozolomide-Sensitive: U251 (MGMT-negative) human glioblastoma cell line.
- Temozolomide-Resistant: BT74 (MGMT-positive) human glioblastoma cell line.^{[1][2]}

Animal Model:

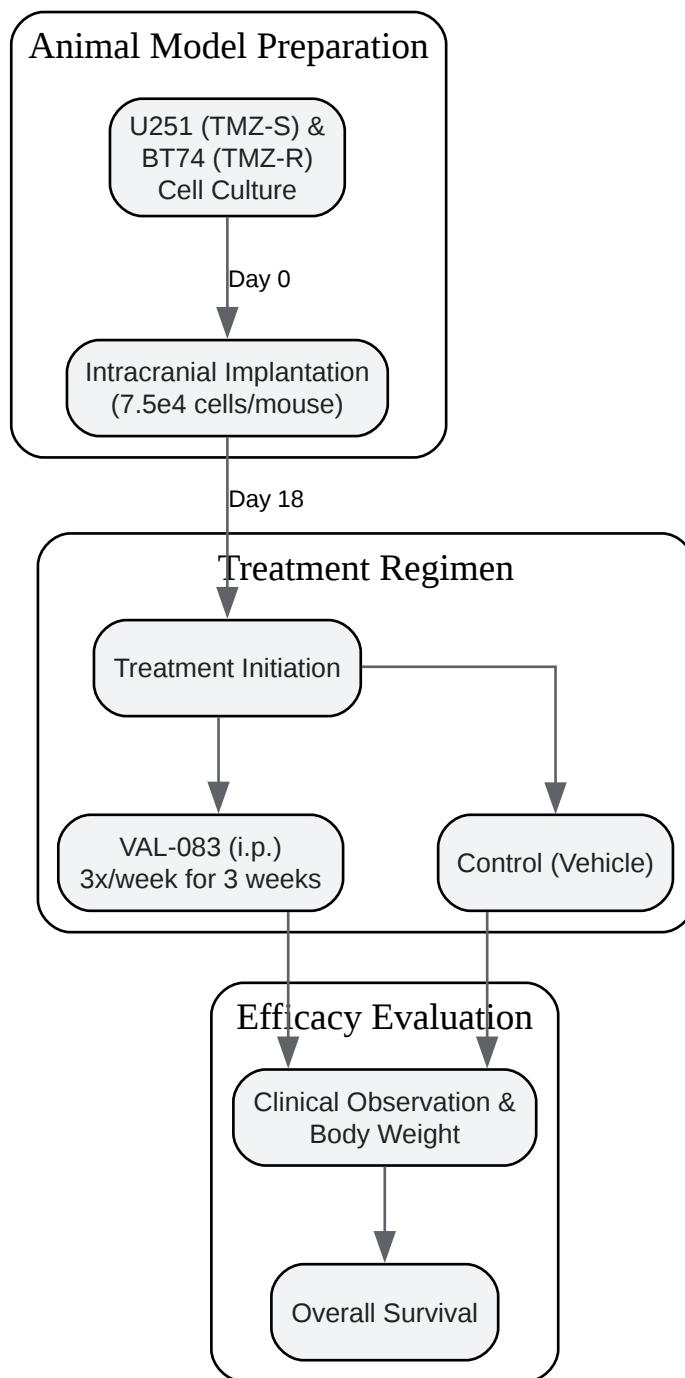
- Rag2 mice were used as the host for the intracranial tumor implantation.^{[1][2]}

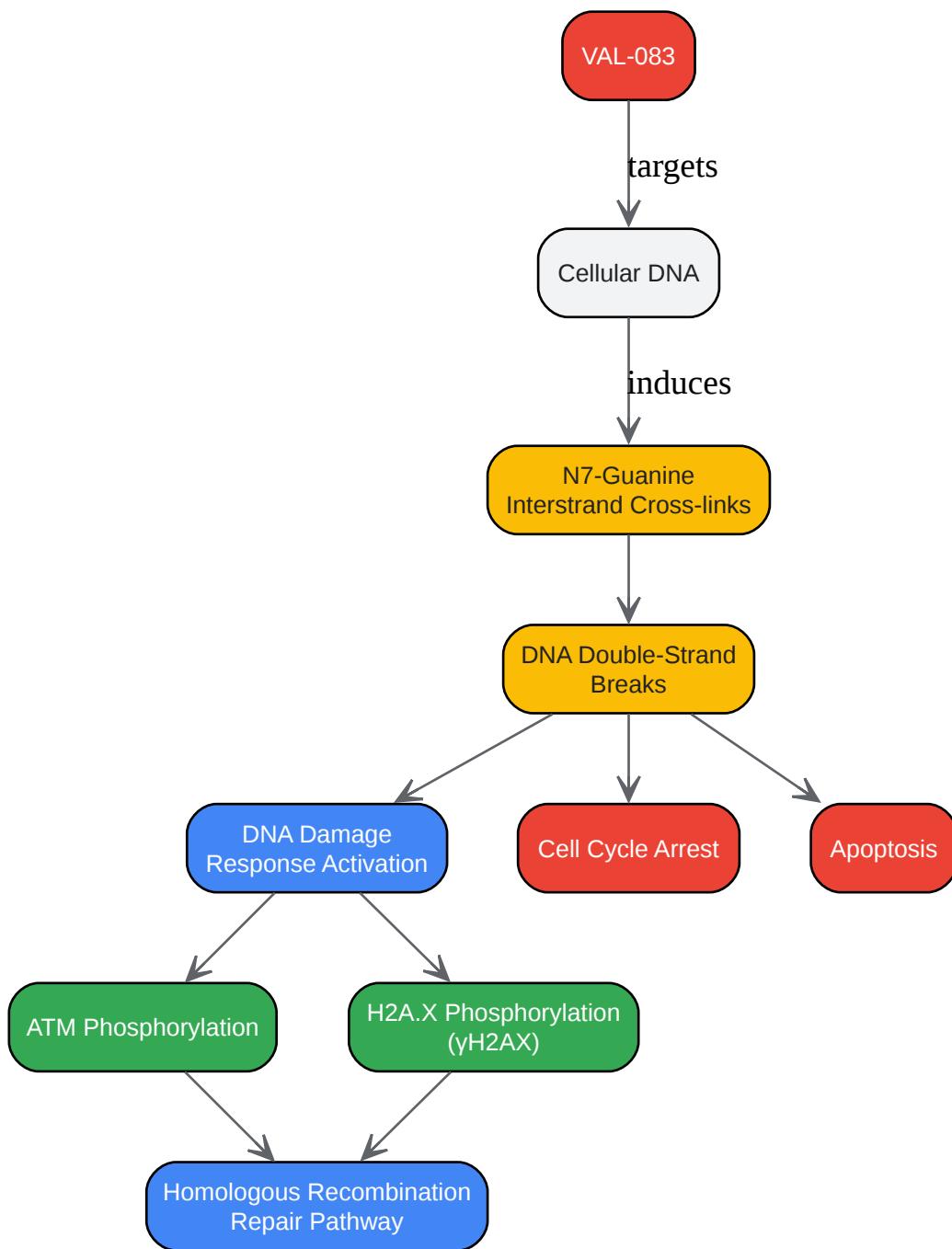
Tumor Implantation:

- 7.5×10^4 cells of either U251 or BT74 were implanted intracranially on day 0.^[1]

Treatment:

- Treatment was initiated on day 18 post-implantation.
- **VAL-083** was administered intraperitoneally (i.p.) three times a week for three weeks.^{[1][2]}
- Temozolomide was administered at a dose of 30 mg/kg for comparison in some arms of the study.^{[1][2]}


Endpoints:


- The primary endpoint was overall survival.

- Disease progression was also monitored through clinical observations and body weight measurements.[\[1\]](#)[\[2\]](#)

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental design and the molecular mechanism of **VAL-083**, the following diagrams are provided.

[Click to download full resolution via product page](#)*Experimental workflow for intracranial xenograft studies.*

[Click to download full resolution via product page](#)

VAL-083 induced DNA damage response pathway.

Conclusion

The preclinical data strongly suggest that **VAL-083** has the potential to be a valuable therapeutic option for glioblastoma, particularly for patients with temozolomide-resistant tumors. Its distinct mechanism of action, which circumvents MGMT-mediated resistance, addresses a

critical unmet need in the management of this devastating disease. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for glioblastoma patients. It is important to note that while preclinical results are encouraging, recent clinical trial data for **VAL-083** in glioblastoma have not shown a benefit over standard of care.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. delmarpharma.com [delmarpharma.com]
- 2. mdpi.com [mdpi.com]
- 3. KS03.5.A EVALUATION OF VAL-083 IN GBM AGILE, A PHASE 3 REGISTRATION PLATFORM TRIAL FOR NEWLY DIAGNOSED AND RECURRENT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXTH-25. DIANHYDROGALACTITOL (VAL-083) REDUCES GLIOBLASTOMA TUMOR GROWTH IN VIVO, UPON BEVACIZUMAB-INDUCED HYPOXIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- To cite this document: BenchChem. [VAL-083 Demonstrates Efficacy in Temozolomide-Resistant Glioblastoma Xenografts, Bypassing Key Resistance Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682812#val-083-efficacy-in-temozolomide-sensitive-vs-resistant-xenografts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com